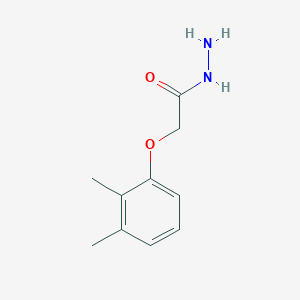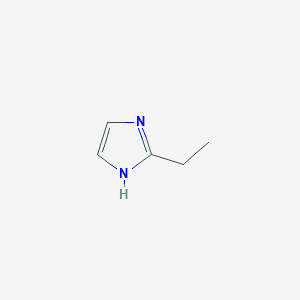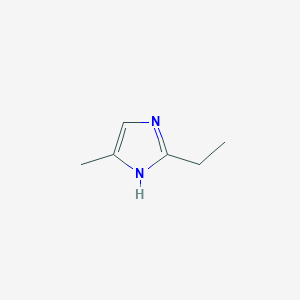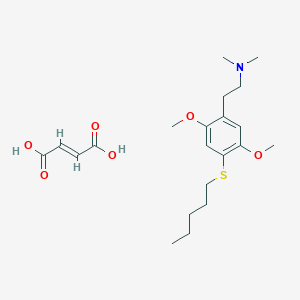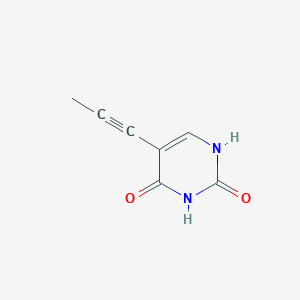
5-Propynyluracil
Descripción general
Descripción
5-Propynyluracil (5-PU) is a synthetic nucleoside analog that has been shown to have various biochemical and physiological effects. It is commonly used in scientific research as a tool to study the mechanisms of action of nucleoside analogs and their potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 5-Propynyluracil is believed to be through inhibition of viral DNA synthesis. It is incorporated into the viral DNA during replication, leading to premature chain termination and inhibition of further viral replication. Additionally, 5-Propynyluracil has been shown to induce apoptosis in cancer cells through activation of the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
In addition to its antiviral and anti-tumor activity, 5-Propynyluracil has been shown to have various biochemical and physiological effects. It has been shown to stimulate the immune system, increase interferon production, and modulate cytokine levels. Additionally, 5-Propynyluracil has been shown to have anti-inflammatory activity and to inhibit platelet aggregation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-Propynyluracil in lab experiments is its broad-spectrum antiviral activity. It has been shown to be effective against a variety of viruses, making it a useful tool for studying the mechanisms of action of nucleoside analogs. Additionally, 5-Propynyluracil is relatively easy to synthesize and purify, making it readily available for research purposes.
One limitation of using 5-Propynyluracil in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on certain cell types, and caution should be taken when using it in experiments. Additionally, 5-Propynyluracil has a relatively short half-life in vivo, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 5-Propynyluracil. One area of interest is the development of new derivatives of 5-Propynyluracil with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to elucidate the mechanisms of action of 5-Propynyluracil and its potential therapeutic applications in various diseases. Finally, the development of new delivery methods for 5-Propynyluracil, such as targeted nanoparticles, may improve its efficacy and reduce its toxicity in vivo.
Aplicaciones Científicas De Investigación
5-Propynyluracil has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have antiviral activity against a variety of viruses, including herpes simplex virus, human immunodeficiency virus, and hepatitis B virus. Additionally, 5-Propynyluracil has been shown to have anti-tumor activity in various cancer cell lines.
Propiedades
Número CAS |
134700-29-1 |
|---|---|
Nombre del producto |
5-Propynyluracil |
Fórmula molecular |
C7H6N2O2 |
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
5-prop-1-ynyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H6N2O2/c1-2-3-5-4-8-7(11)9-6(5)10/h4H,1H3,(H2,8,9,10,11) |
Clave InChI |
UJBCLAXPPIDQEE-UHFFFAOYSA-N |
SMILES |
CC#CC1=CNC(=O)NC1=O |
SMILES canónico |
CC#CC1=CNC(=O)NC1=O |
Otros números CAS |
134700-29-1 |
Sinónimos |
5-propynyluracil |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



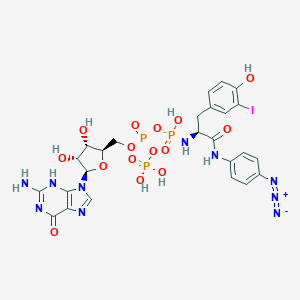
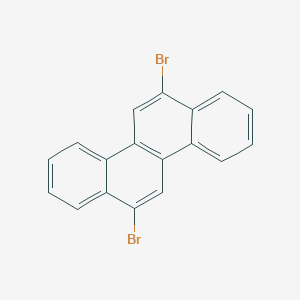
![N-[2-Chloro-6-(hydroxymethyl)phenyl]-2-[(triphenylmethyl)amino]-5-thiazolecarboxamide](/img/structure/B144514.png)
![2-chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]acetamide](/img/structure/B144519.png)
![N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B144522.png)
